CZC24832

Übersicht

Beschreibung

CZC24832 is a highly selective and potent inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation. It is primarily used in scientific research to explore its potential therapeutic applications in immune system diseases and inflammation .

Wirkmechanismus

Target of Action

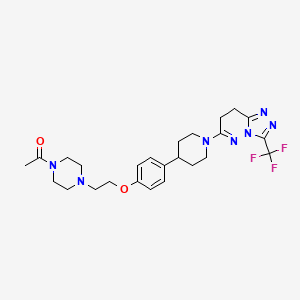

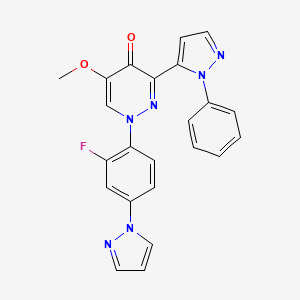

CZC24832, also known as 5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(tert-butyl)pyridine-3-sulfonamide, is a highly selective and potent inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with PI3Kγ, inhibiting its activity. It has an IC50 value of 27 nM, indicating a high potency, and apparent dissociation constants (Kdapp) of 19 nM . This interaction results in the inhibition of downstream signaling pathways activated by PI3Kγ .

Biochemical Pathways

The primary pathway affected by this compound is the PI3K/MTOR signaling pathway . By inhibiting PI3Kγ, this compound prevents the activation of AKT, a key player in the PI3K/MTOR pathway. This leads to a decrease in cell proliferation and survival, impacting various cellular functions .

Pharmacokinetics

This compound exhibits suitable pharmacokinetic properties, including low clearance (0.84 L per h per kg body weight) and high oral bioavailability (37%), which allows for further characterization of the inhibitor in rodent models of inflammation .

Result of Action

The inhibition of PI3Kγ by this compound has been shown to have significant effects on cellular function. For instance, it has been found to strongly inhibit T-cell interleukin 17A (IL-17A) production by inhibiting the expression of retinoic acid receptor–related orphan receptor γt (RORγt), a transcription factor that drives TH17 differentiation . This suggests a potential role for this compound in the treatment of inflammatory diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO can impact its bioavailability . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

CZC24832 is a highly selective and potent PI3Kγ inhibitor with an IC50 of 27 nM . It interacts with the PI3Kγ enzyme, inhibiting its activity and thereby modulating the PI3K/Akt/mTOR signaling pathway . This interaction is characterized by high affinity, as indicated by the apparent dissociation constant (Kdapp) of 19 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is active in PI3Kγ-dependent cellular C5a-induced AKT Ser473 phosphorylation and N-formyl-methionine-leucinephenylalanine (fMLP)-induced neutrophil migration assays . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PI3Kγ enzyme, leading to the inhibition of this enzyme . This results in the modulation of the PI3K/Akt/mTOR signaling pathway , affecting various cellular processes including cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows suitable pharmacokinetic properties including low clearance and high oral bioavailability . This allows for further characterization of the inhibitor in rodent models of inflammation . Over time, this compound shows a dose-dependent reduction of granulocyte recruitment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, mice treated orally with 10 mg this compound per kg body weight twice per day show a substantial decrease of bone and cartilage destruction as well as of overall clinical parameters .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with the PI3Kγ enzyme, a key component of this pathway .

Transport and Distribution

Given its role as a PI3Kγ inhibitor, it is likely that it interacts with cellular transporters or binding proteins involved in the PI3K/Akt/mTOR signaling pathway .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. As a PI3Kγ inhibitor, it is likely to be found in locations where the PI3Kγ enzyme is present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: CZC24832 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolopyridin-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Triazolopyridin-Kerns durch Cyclisierungsreaktionen.

- Einführung des Fluoratoms an der entsprechenden Position am Pyridinring.

- Anlagerung der Sulfonamidgruppe an den Pyridinring.

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess umfasst mehrere Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CZC24832 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen in den Triazolopyridin-Kern einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verändern .

Wissenschaftliche Forschungsanwendungen

CZC24832 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von PI3Kγ in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege, insbesondere auf diejenigen, die PI3Kγ betreffen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen des Immunsystems und Entzündungen. .

Industrie: In der Entwicklung neuer entzündungshemmender Medikamente verwendet und als Referenzverbindung in der Medikamentenforschung

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv PI3Kγ hemmt, ein Schlüsselenzym, das am PI3K/MTOR-Signalweg beteiligt ist. Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, darunter Zellwachstum, Differenzierung, Überleben und Migration. Es wurde gezeigt, dass die Verbindung die Differenzierung von Interleukin-17-produzierenden T-Helferzellen (TH17) reguliert, was sie zu einer potenziellen Behandlung von entzündlichen und Autoimmunerkrankungen macht .

Ähnliche Verbindungen:

PI3Kα-Inhibitoren: Verbindungen, die die Alpha-Isoform von PI3K selektiv hemmen.

PI3Kβ-Inhibitoren: Verbindungen, die die Beta-Isoform von PI3K selektiv hemmen.

PI3Kδ-Inhibitoren: Verbindungen, die die Delta-Isoform von PI3K selektiv hemmen.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität und Potenz für PI3Kγ. Im Gegensatz zu anderen PI3K-Inhibitoren zielt this compound speziell auf die Gamma-Isoform ab, was es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von PI3Kγ in verschiedenen biologischen Prozessen macht. Seine Selektivität reduziert auch Off-Target-Effekte, was sein Potenzial als therapeutisches Mittel erhöht .

Vergleich Mit ähnlichen Verbindungen

PI3Kα Inhibitors: Compounds that selectively inhibit the alpha isoform of PI3K.

PI3Kβ Inhibitors: Compounds that selectively inhibit the beta isoform of PI3K.

PI3Kδ Inhibitors: Compounds that selectively inhibit the delta isoform of PI3K.

Uniqueness of CZC24832: this compound is unique in its high selectivity and potency for PI3Kγ. Unlike other PI3K inhibitors, this compound specifically targets the gamma isoform, making it a valuable tool for studying the distinct roles of PI3Kγ in various biological processes. Its selectivity also reduces off-target effects, enhancing its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

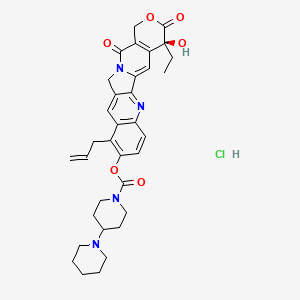

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRZPHQBTHQXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655226 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-67-5 | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CZC-24832 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZC-24832 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, this compound disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.

A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] this compound has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with this compound led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that this compound may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.

A: Given that PI3Kγ is implicated in various cellular processes, this compound is being investigated for its potential in other areas as well. Research suggests that this compound could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []

A: this compound is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by this compound could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.

A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of this compound research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.

A: While the current research highlights the potential of this compound, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating this compound's therapeutic potential into clinical practice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)